1-Amino-3-(methylthio)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(methylthio)propan-2-ol is an organic compound with the molecular formula C4H11NOS. It is a versatile molecule that finds applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an amino group, a hydroxyl group, and a methylthio group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(methylthio)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with methylthiolate, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(methylthio)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines and alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
1-Amino-3-(methylthio)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-Amino-3-(methylthio)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-Amino-3-(methylthio)propan-2-ol can be compared with other similar compounds, such as:
1-Aminopropan-2-ol: This compound lacks the methylthio group, making it less versatile in certain chemical reactions.
3-(Methylthio)propan-1-ol: This compound lacks the amino group, limiting its biological activity compared to this compound.
The presence of both the amino and methylthio groups in this compound makes it unique and more versatile for various applications.
Properties
Molecular Formula |
C4H11NOS |
---|---|
Molecular Weight |
121.20 g/mol |
IUPAC Name |
1-amino-3-methylsulfanylpropan-2-ol |
InChI |
InChI=1S/C4H11NOS/c1-7-3-4(6)2-5/h4,6H,2-3,5H2,1H3 |
InChI Key |
KEIQKKPJCFAQSV-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.